molecular formula C14H17NO2 B2419502 (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine CAS No. 626208-59-1

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine

Cat. No.: B2419502
CAS No.: 626208-59-1
M. Wt: 231.295
InChI Key: AHRZZSIGHKSYCD-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.3 g/mol This compound is characterized by the presence of a methoxybenzyl group and a methylfuran-2-ylmethyl group connected to an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine typically involves the reaction of 4-methoxybenzyl chloride with 5-methylfuran-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine: C14H17NO2

    (4-Methoxy-benzyl)-(5-methyl-thiophen-2-ylmethyl)-amine: C14H17NOS

    (4-Methoxy-benzyl)-(5-methyl-pyridin-2-ylmethyl)-amine: C14H17N2O

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-3-6-14(17-11)10-15-9-12-4-7-13(16-2)8-5-12/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRZZSIGHKSYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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